molecular formula C16H16ClF3N4O2S2 B2542000 N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide CAS No. 392298-89-4

N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide

Cat. No.: B2542000
CAS No.: 392298-89-4
M. Wt: 452.9
InChI Key: FRXLHEXTPHFRGR-UHFFFAOYSA-N
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Description

N-(5-((2-((2-Chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a thioether-linked acetamide group and a 2-chloro-5-(trifluoromethyl)phenyl moiety. The thiadiazole ring, known for its electron-deficient nature, enhances metabolic stability and bioavailability in medicinal chemistry applications. The trifluoromethyl group contributes to lipophilicity and resistance to oxidative degradation, while the chloro substituent may influence steric and electronic interactions with biological targets .

Properties

IUPAC Name

N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClF3N4O2S2/c1-8(2)5-12(25)22-14-23-24-15(28-14)27-7-13(26)21-11-6-9(16(18,19)20)3-4-10(11)17/h3-4,6,8H,5,7H2,1-2H3,(H,21,26)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRXLHEXTPHFRGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=NN=C(S1)SCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClF3N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Compound 3a : N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio)acetamide

  • Structural Similarities : Shares the thiadiazole core and a thioether-linked acetamide group.
  • Key Differences : Replaces the trifluoromethylphenyl group with a 4-chlorophenyl-oxadiazole moiety. The benzylthio group increases hydrophobicity compared to the target compound’s methylbutanamide chain.
  • Synthesis : Prepared via refluxing with potassium carbonate in acetone, a method applicable to the target compound .

Compound I : 5-(3-Phenylpropyl)-N-(2-chlorophenyl)-1,3,4-thiadiazole-2-amine

  • Structural Similarities : Contains a chlorophenylamine group attached to thiadiazole.
  • Key Differences : Lacks the acetamide bridge and trifluoromethyl group. The 3-phenylpropyl chain enhances lipophilicity but may reduce target specificity.
  • Synthesis : Utilizes POCl3-mediated cyclization, a harsher method compared to the target’s likely route .

Thiadiazole Derivatives with Amide Linkages

N-R-2-(5-(5-Methyl-1H-Pyrazole-3-yl)-4-Phenyl-4H-1,2,4-Triazole-3-ylthio)acetamides

  • Structural Similarities : Features a thioacetamide bridge and heterocyclic substituents (triazole/pyrazole).
  • Activity : Demonstrates antimicrobial efficacy, highlighting the role of amide linkages in bioactive compounds .

Trifluoromethyl-Substituted Analogues

This group also increases resistance to cytochrome P450-mediated oxidation, a critical advantage in drug design .

Structural and Pharmacological Implications

Table 1: Comparative Analysis of Key Features

Compound Name Core Structure Key Substituents Synthesis Method Inferred Activity
Target Compound 1,3,4-Thiadiazole 2-Chloro-5-(trifluoromethyl)phenyl, methylbutanamide Likely K2CO3 reflux Antimicrobial, cytotoxic
Compound 3a 1,3,4-Thiadiazole 4-Chlorophenyl-oxadiazole, benzylthio K2CO3 in acetone Antimicrobial
Compound I 1,3,4-Thiadiazole 2-Chlorophenyl, 3-phenylpropyl POCl3 cyclization Undisclosed
N-R-thioacetamides 1,2,4-Triazole Pyrazole, phenyl Hydrazide coupling Antimicrobial

Key Observations :

Synthetic Flexibility : Thiadiazole derivatives are synthesized via diverse routes, with K2CO3-mediated reactions being milder than POCl3 methods .

Trifluoromethyl Groups: Increase lipophilicity and metabolic stability compared to non-fluorinated analogues. Amide Bridges: Improve solubility and facilitate hydrogen bonding with biological targets .

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